molecular formula C6H9ClN2O3 B7972312 4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate

4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate

Cat. No.: B7972312
M. Wt: 192.60 g/mol
InChI Key: ABZOBKXEAFIOHB-UHFFFAOYSA-N
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Description

4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate is a chemical compound with the molecular formula C6H9ClN2O3This compound is typically found in a white to brown solid form and is used in various scientific research applications .

Preparation Methods

The synthesis of 4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate involves several steps. One common method includes the reaction of 4-aminopyridine with carbon dioxide under specific conditions to form the carboxylic acid derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The final step involves the hydration process to form the hydrate .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and controlled environments is crucial in industrial settings to maintain consistency and quality .

Chemical Reactions Analysis

4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures and pressures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potentials and enhances the release of neurotransmitters, leading to improved neuronal signaling. The molecular targets include specific potassium channels, and the pathways involved are related to neural transmission and synaptic activity .

Comparison with Similar Compounds

4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate can be compared with other similar compounds such as:

  • 5-Aminopyridine-2-carboxylic acid
  • 3-Aminopyridine-4-carboxylic acid
  • 2-Aminopyridine-3-carboxylic acid

These compounds share similar structural features but differ in the position of the amino and carboxylic acid groups on the pyridine ring. The unique positioning of these groups in this compound contributes to its specific chemical properties and reactivity .

Properties

IUPAC Name

4-aminopyridine-2-carboxylic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH.H2O/c7-4-1-2-8-5(3-4)6(9)10;;/h1-3H,(H2,7,8)(H,9,10);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZOBKXEAFIOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(=O)O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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